![molecular formula C15H20N2O3S B2510047 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439095-89-3](/img/structure/B2510047.png)

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

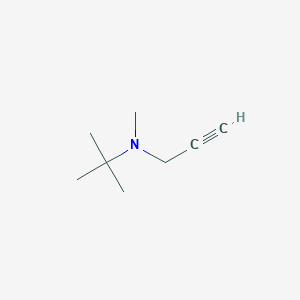

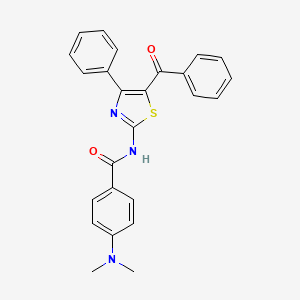

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound with the molecular formula C15H20N2O3S . It is a patented product .

Molecular Structure Analysis

The molecular structure of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an imidazole ring substituted with two ethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one, such as its melting point, boiling point, and density, are not specified in the sources I found .科学的研究の応用

Catalytic Applications

- Ionic Liquid Catalysis: The ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) demonstrated high efficiency as a catalyst in the one-pot pseudo five-component reaction involving phenylhydrazine, ethyl acetoacetate, and arylaldehydes. This reaction resulted in 4,4′‐(arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐ pyrazol‐5‐ol)s with high yields and relatively short reaction times. The efficacy of [Dsim][TFA] is attributed to its dual-functionality, having both acidic and basic sites (Karami & Zare, 2018).

Pharmaceutical Research

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which include the 1H-imidazol-1-yl moiety, demonstrated potential as class III electrophysiological agents, showing comparable potency to N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide in vitro. This indicates the viability of the 1H-imidazol-1-yl group in producing class III electrophysiological activity in benzamide series (Morgan et al., 1990).

Antiarrhythmic Activity

Analogues of the class III antiarrhythmic agent 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H- imidazolium chloride (CK-1649) were synthesized and investigated for class III electrophysiological activity. Structure-activity relationships were discussed for a series of 11 compounds, with one compound showing comparable in vitro activity to CK-1649 (Lis et al., 1987).

Chemical Synthesis

Imidazolone Derivatives Synthesis

Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates were synthesized via a one-pot process, involving the Michael addition of diethyl azodicarboxylate to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, followed by substitution with primary amines and cyclization (Bezenšek et al., 2012).

Cardiotonic Agents and Prodrugs

A study on the cardiotonic agent 4-ethyl-1,3-dihydro-5-4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H- imidazol-2-one explored the synthesis of N-acyl derivatives to improve oral bioavailability. This work involved the synthesis of N-1 monoacylimidazolones with high regioselectivity and the examination of their stability and conversion rates in both canine and human plasma (Shaw et al., 1992).

特性

IUPAC Name |

5-[1-(benzenesulfonyl)ethyl]-3,4-diethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-4-13-14(16-15(18)17(13)5-2)11(3)21(19,20)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPVNCWPZANXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1CC)C(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)

![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)

![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)